An In-Depth Technical Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-methylcyclopentane-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid with significant potential in medicinal chemistry and materials science. We will delve into its complex stereochemistry, explore plausible synthetic routes and analytical characterization methods, and discuss its current and potential applications for researchers, scientists, and drug development professionals.
Molecular Structure and Stereoisomerism
4-Methylcyclopentane-1,2-dicarboxylic acid possesses a cyclopentane ring substituted with a methyl group at the C4 position and two carboxylic acid groups at the C1 and C2 positions. The molecule has the chemical formula C8H12O4 and a molecular weight of 172.18 g/mol .[1]
The presence of three stereocenters at carbons C1, C2, and C4 gives rise to a number of stereoisomers. The spatial arrangement of the methyl and two carboxyl groups relative to the plane of the cyclopentane ring dictates the overall stereochemistry of each isomer. The cyclopentane ring itself is not planar and typically adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain.[2][3][4]
A systematic analysis of the possible stereoisomers reveals the existence of four diastereomeric pairs, leading to a total of eight stereoisomers. These can be categorized based on the relative orientations (cis or trans) of the substituents.
Table 1: Stereoisomers of 4-Methylcyclopentane-1,2-dicarboxylic Acid
| Diastereomer | Relative Configuration of Carboxyl Groups | Relative Configuration of C1-Carboxyl and C4-Methyl | Chirality |
| Isomer A | cis (1,2-cis) | cis | Chiral (Enantiomeric Pair) |
| Isomer B | cis (1,2-cis) | trans | Chiral (Enantiomeric Pair) |
| Isomer C | trans (1,2-trans) | cis to C1-carboxyl | Chiral (Enantiomeric Pair) |
| Isomer D | trans (1,2-trans) | trans to C1-carboxyl | Chiral (Enantiomeric Pair) |
It is important to note that unlike some symmetrically substituted cyclopentanes, none of these isomers possess a plane of symmetry that would render them meso compounds. Therefore, all diastereomers of 4-methylcyclopentane-1,2-dicarboxylic acid are chiral and exist as pairs of enantiomers.
Caption: Diastereomeric Pairs of 4-Methylcyclopentane-1,2-dicarboxylic acid.
Synthesis and Purification
The synthesis of specifically substituted cyclopentane dicarboxylic acids can be challenging. A plausible synthetic approach to a mixture of the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid could involve a Diels-Alder reaction followed by reduction and subsequent oxidative cleavage. A historical synthesis of the related cis and trans 1-methyl-cyclopentane-1,2-dicarboxylic acids was reported by Bachmann and Struve in 1954, highlighting the long-standing interest in this class of molecules.[5]
Proposed Synthetic Workflow
A potential synthetic route is outlined below. This pathway is illustrative and would require optimization for each step.
Caption: Proposed Synthetic Pathway to a Stereoisomeric Mixture.
Experimental Protocol: A Representative Diels-Alder Reaction
This protocol is adapted from the general procedure for Diels-Alder reactions involving cyclic dienes.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene.
-
Reaction Initiation: Add 3-methyl-1,3-pentadiene (1.1 eq) to the solution.
-
Thermal Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 4-methyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Subsequent steps of hydrogenation and oxidative cleavage would follow established literature procedures for similar substrates.
Separation of Stereoisomers
The separation of the resulting mixture of stereoisomers is a critical step.
-
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization or chromatography (e.g., column chromatography or HPLC).
-
Enantiomer Resolution: The separation of enantiomeric pairs requires chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of these salts and subsequent acidification to recover the individual enantiomers. Alternatively, chiral chromatography can be employed.
Conformational Analysis
The cyclopentane ring is flexible and interconverts between low-energy conformations, primarily the envelope (Cs symmetry) and half-chair (C2 symmetry) forms. The substituents will occupy either axial-like or equatorial-like positions, and their relative steric demands will influence the conformational equilibrium. For instance, in the most stable conformers, the bulky carboxylic acid and methyl groups will preferentially occupy equatorial-like positions to minimize steric strain. The conformational preferences can be studied using NMR spectroscopy by analyzing vicinal proton-proton coupling constants.[6]
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and differentiation of the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Complex multiplets for the cyclopentane ring protons. - A doublet for the methyl group protons. - Broad singlets for the carboxylic acid protons. - The chemical shifts and coupling constants of the protons at C1, C2, and C4 will be diagnostic for each diastereomer. |
| ¹³C NMR | - Resonances for the two carboxyl carbons (δ ~170-180 ppm). - Signals for the three methine carbons (C1, C2, C4) and two methylene carbons of the cyclopentane ring. - A signal for the methyl carbon. The number of distinct signals will depend on the symmetry of the isomer. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 172. - Characteristic fragmentation patterns for dicarboxylic acids, including loss of H₂O (M-18), COOH (M-45), and sequential losses of CO₂. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid groups (~2500-3300 cm⁻¹). - A strong C=O stretching absorption for the carbonyls (~1700 cm⁻¹). |
Applications in Research and Drug Development
Substituted cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and natural products. Their rigid and well-defined three-dimensional structures make them valuable building blocks in drug design.
-
Pharmaceuticals: Carboxylic acid-containing cyclopentane derivatives have been investigated as potential therapeutic agents. For example, cyclopentane-based molecules have been explored as building blocks for antiviral drugs, including inhibitors of the hepatitis C virus (HCV) protease. The stereochemistry of these scaffolds is often crucial for their biological activity.
-
Materials Science: Dicarboxylic acids are common monomers in the synthesis of polyesters and polyamides. The incorporation of a substituted cyclopentane unit like 4-methylcyclopentane-1,2-dicarboxylic acid can impart specific properties to the resulting polymers, such as increased rigidity, altered thermal stability, and modified solubility.
-
Asymmetric Synthesis: Chiral cyclopentane derivatives are valuable intermediates in asymmetric synthesis, serving as chiral building blocks for the synthesis of complex target molecules.
Conclusion
4-Methylcyclopentane-1,2-dicarboxylic acid represents a class of molecules with significant, yet largely untapped, potential. A thorough understanding of its stereoisomers is paramount for any meaningful application. While the synthesis and separation of the individual stereoisomers present a considerable challenge, the development of stereoselective synthetic routes would unlock their full potential as valuable building blocks in drug discovery, materials science, and asymmetric synthesis. Further research into the specific properties and biological activities of each stereoisomer is warranted.
References
- Yamada, K., et al. (2014). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 62(1), 19-26.
- Jáuregui, E. A., et al. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of Organic Chemistry, 78(4), 1275–1283.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70334041, 4-Methylcyclopentane-1,2-dicarboxylic acid. Retrieved from [Link].
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
-
LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]
- Bachmann, W. E., & Struve, W. S. (1954). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 76(5), 1331–1333.
Sources
- 1. 4-Methylcyclopentane-1,2-dicarboxylic acid | C8H12O4 | CID 70334041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloalkanes [ch.ic.ac.uk]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
